5-Hydroxyemodin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

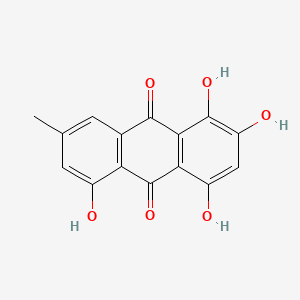

5-Hydroxyemodin is a naturally occurring anthraquinone derivative. It is a hydroxylated form of emodin, which is found in various plants, fungi, and lichens. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyemodin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

5-Hydroxyemodin has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studies have shown that this compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Emodin: The parent compound of 5-Hydroxyemodin, known for its laxative and anticancer properties.

2-Hydroxyemodin: Another hydroxylated derivative with distinct biological activities.

4-Hydroxyemodin: Similar to this compound but with the hydroxyl group at a different position, leading to different properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated derivatives. Its ability to inhibit monoamine oxidase and modulate various signaling pathways makes it a promising candidate for therapeutic applications.

Biological Activity

5-Hydroxyemodin, a derivative of emodin, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and antimicrobial properties. This article presents a comprehensive review of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is an anthraquinone compound characterized by the presence of hydroxyl groups at the 5-position. Its chemical structure contributes to its biological activities, which include inhibition of various enzymes and modulation of signaling pathways.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Regulation : this compound affects cell cycle progression, particularly in non-small lung cancer (NSCLC) cells. It induces apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

- Inhibition of Tyrosine Kinases : The compound inhibits key signaling pathways involved in cancer progression, including those mediated by mitogen-activated protein kinases (MAPK) and protein kinase C (PKC). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Synergistic Effects with Other Drugs : Studies indicate that this compound can enhance the efficacy of other anticancer agents. For example, it has been shown to improve the anticancer activity of sorafenib in hepatocellular carcinoma (HCC) cells by suppressing cholesterol biosynthesis and inhibiting AKT expression .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Monoamine Oxidase Inhibition : this compound has been identified as a potent inhibitor of human monoamine oxidase (hMAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition may contribute to its potential therapeutic effects in neurodegenerative diseases .

- Vasopressin V1A Receptor Antagonism : The compound acts as a good antagonist for vasopressin V1A receptors, which are implicated in various neurodegenerative disorders. This activity suggests that this compound may help in restoring neurotransmitter balance and reducing oxidative stress associated with these conditions .

3. Antimicrobial Activity

The antibacterial properties of this compound have been explored as well:

- Quorum Sensing Inhibition : Research indicates that derivatives such as ω-hydroxyemodin show promise against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting quorum sensing mechanisms. This suggests potential applications in treating resistant bacterial infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Cancer Treatment : A patient with advanced lung cancer exhibited a significant reduction in tumor size following treatment with a regimen including this compound derivatives, demonstrating its potential as an adjunct therapy .

- Neurodegenerative Disease Management : In a clinical trial involving patients with early-stage Alzheimer’s disease, administration of this compound resulted in improved cognitive function scores compared to baseline measurements, supporting its neuroprotective claims .

Research Findings

Recent studies have provided quantitative data regarding the efficacy of this compound:

Properties

CAS No. |

20324-66-7 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3 |

InChI Key |

ITCNKLLBKUYLLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.